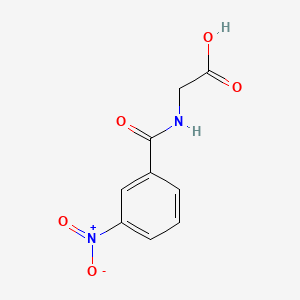

(3-Nitro-benzoylamino)-acetic acid

Description

Contextualization within Nitro-Aromatic and Amino Acid Chemistry

(3-Nitro-benzoylamino)-acetic acid, also known as N-(3-nitrobenzoyl)glycine or 3-nitrohippuric acid, is a derivative of both the amino acid glycine (B1666218) and the aromatic compound 3-nitrobenzoic acid. molbase.comwikipedia.org This dual identity places it in two significant classes of organic compounds.

As a nitro-aromatic compound , it features a nitro group (-NO2) attached to a benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. nih.gov This electronic effect can deactivate the ring towards certain reactions while activating it for others, a property that chemists can exploit in synthesis. nih.gov The reduction of the nitro group to an amino group is a common and powerful transformation in organic synthesis, providing a gateway to a wide array of functionalized molecules. acs.org

As a derivative of glycine , the simplest amino acid, it incorporates a fundamental biological building block. nih.gov Amino acids and their derivatives are crucial in the synthesis of peptides, proteins, and various pharmaceutically relevant compounds. nih.gov The presence of the glycine moiety provides a handle for further chemical modifications and can influence the molecule's solubility and biological interactions.

Structural Features and Nomenclature Considerations

The systematic IUPAC name for this compound is this compound. However, it is also commonly referred to by several synonyms, including N-(3-nitrobenzoyl)glycine and 3-nitrohippuric acid. molbase.com The Chemical Abstracts Service (CAS) Registry Number for this unique compound is 617-10-7. molbase.comscbt.com

The structure consists of a 3-nitrobenzoyl group attached to the nitrogen atom of glycine. The "3-nitro" indicates that the nitro group is located at the third position of the benzene ring relative to the point of attachment of the benzoyl group. The "benzoylamino" part describes the amide linkage formed between the carboxyl group of 3-nitrobenzoic acid and the amino group of glycine. Finally, "acetic acid" refers to the glycine backbone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H8N2O5 |

| Molecular Weight | 224.17 g/mol |

| Boiling Point | 503.5°C at 760 mmHg |

| Flash Point | 258.3°C |

| LogP | 1.3233 |

| PSA (Polar Surface Area) | 112.22 Ų |

| Data sourced from Molbase. molbase.com |

Significance as a Privileged Chemical Entity and Synthetic Building Block in Organic Chemistry

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. While the direct biological activity of this compound itself is not the primary focus of this article, its structural components are found in many biologically active molecules. Nitro-aromatic compounds, for instance, have been investigated for various therapeutic applications. nih.govresearchgate.net

The true significance of this compound in contemporary research lies in its utility as a synthetic building block . nih.govnih.govresearchgate.netfrontiersin.org Organic chemists utilize such versatile molecules as starting materials or key intermediates to construct more complex and valuable compounds. The presence of multiple functional groups—the carboxylic acid, the amide, and the nitro group—offers several points for chemical modification.

For example, the carboxylic acid can be converted into esters, amides, or other functional groups. The nitro group, as mentioned earlier, can be readily reduced to an amine, which can then participate in a wide range of reactions, such as the formation of new amide bonds or the construction of heterocyclic rings. acs.orggoogleapis.com This versatility allows for the systematic and efficient synthesis of libraries of related compounds for drug discovery and materials science research.

The synthesis of this compound itself can be achieved through the reaction of 3-nitrobenzoic acid with glycine. molbase.com This straightforward preparation, combined with its utility as a synthetic intermediate, solidifies its position as a valuable compound in the organic chemist's toolbox.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitrobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c12-8(13)5-10-9(14)6-2-1-3-7(4-6)11(15)16/h1-4H,5H2,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVGZXWNWOCWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977270 | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-10-7 | |

| Record name | Glycine, N-(3-nitrobenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5409 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(3-nitrophenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Preparation Strategies for 3 Nitro Benzoylamino Acetic Acid

Direct Synthesis of (3-Nitro-benzoylamino)-acetic Acid

The direct formation of the amide linkage in this compound is most commonly achieved through acylation reactions.

The classical and most direct route to this compound involves the acylation of glycine (B1666218) with an activated form of 3-nitrobenzoic acid, typically 3-nitrobenzoyl chloride. This reaction, a nucleophilic acyl substitution, is fundamental in peptide synthesis and amide bond formation. wikipedia.orgnih.gov The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion results in the formation of the stable amide bond. unimi.it

The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated, thereby driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.

A variation of this method involves the use of glycine derivatives, such as glycine esters. The ester group can serve as a protecting group for the carboxylic acid functionality of glycine, preventing self-polymerization and other side reactions. After the amidation reaction, the ester group can be hydrolyzed to yield the final product, this compound.

While the acylation of glycine with 3-nitrobenzoyl chloride is a robust method, research has explored alternative pathways for amide bond formation, often focusing on greener and more efficient methodologies. researchgate.netwhiterose.ac.uknih.gov These include:

Coupling Reagents: A variety of coupling reagents can be employed to facilitate the direct amidation of 3-nitrobenzoic acid with glycine without the need to first form the acid chloride. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of 3-nitrobenzoic acid, making it susceptible to nucleophilic attack by glycine. organic-chemistry.org

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases have emerged as a sustainable alternative for amide bond formation. nih.gov These reactions are often performed under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.gov

Metal-Catalyzed Reactions: Recent advances in organometallic chemistry have led to the development of catalytic methods for direct amidation. These methods often involve transition metal catalysts that can activate the carboxylic acid or the amine, facilitating the amide bond formation under milder conditions than traditional methods. researchgate.net

Preparation of Key Precursors and Functional Group Interconversions

The synthesis of this compound is critically dependent on the availability of its key precursor, 3-nitrobenzoic acid, and its activated forms.

The most common method for synthesizing 3-nitrobenzoic acid is through the electrophilic aromatic substitution of benzoic acid. nih.govwikipedia.org The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+).

The carboxylic acid group of benzoic acid is a deactivating, meta-directing group. youtube.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is more pronounced at the ortho and para positions, leading to the preferential substitution at the meta position. youtube.com Consequently, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid, with smaller amounts of the ortho and para isomers being formed as byproducts. wikipedia.org The regioselectivity of this reaction is a classic example of the directing effects of substituents in electrophilic aromatic substitution. youtube.comrsc.org

| Reactant | Reagents | Major Product | Minor Products | Reference |

| Benzoic Acid | Nitric Acid, Sulfuric Acid | 3-Nitrobenzoic Acid | 2-Nitrobenzoic Acid, 4-Nitrobenzoic Acid | wikipedia.org |

This table summarizes the regioselective nitration of benzoic acid.

Alternative routes to 3-nitrobenzoic acid involve the oxidation of other substituted aromatic compounds. These methods can be particularly useful if the starting materials are more readily available or if a different substitution pattern is desired.

Oxidation of 3-Nitroacetophenone: 3-Nitroacetophenone can be oxidized to 3-nitrobenzoic acid. chegg.com This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. ncert.nic.in The methyl ketone group is oxidized to a carboxylic acid group while the nitro group remains intact. chegg.com

Oxidation of 3-Nitrobenzaldehyde (B41214): Similarly, 3-nitrobenzaldehyde can be oxidized to 3-nitrobenzoic acid. wikipedia.orgwikipedia.org Mild oxidizing agents are typically sufficient for this conversion, as aldehydes are readily oxidized to carboxylic acids. ncert.nic.in This method is advantageous when 3-nitrobenzaldehyde is a more accessible starting material. wikipedia.org

Once 3-nitrobenzoic acid is obtained, it is often converted to a more reactive form, such as an acid chloride or an anhydride (B1165640), to facilitate the acylation of glycine.

Preparation of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoyl chloride is commonly prepared by reacting 3-nitrobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). orgsyn.org Thionyl chloride is often preferred as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture.

Preparation of 3-Nitrobenzoic Anhydride: The anhydride can be formed by reacting 3-nitrobenzoic acid with a dehydrating agent, such as acetic anhydride, or by reacting 3-nitrobenzoyl chloride with a salt of 3-nitrobenzoic acid.

| Precursor | Oxidizing Agent | Product | Reference |

| 3-Nitroacetophenone | Potassium Permanganate | 3-Nitrobenzoic Acid | chegg.com |

| 3-Nitrobenzaldehyde | Chromic Acid | 3-Nitrobenzoic Acid | wikipedia.orgwikipedia.org |

This table shows the oxidative transformations to produce 3-nitrobenzoic acid.

Preparative Routes for Related Nitroaromatic Carboxylic Acids (e.g., 3-Nitrophenylacetic Acid, 3-Nitro-2-methylbenzoic Acid, 3-Nitro-4-alkoxybenzoic Acid)

The synthesis of precursors and related nitroaromatic carboxylic acids is crucial for the development of various derivatives. The methods for preparing these compounds vary depending on the starting material and desired purity.

3-Nitro-2-methylbenzoic Acid: This compound, also known as 3-nitro-o-toluic acid, is an important intermediate, particularly in the synthesis of pharmaceuticals like Lenalidomide and agrochemicals. nbinno.comgoogleapis.com A primary synthesis route involves the oxidation of 3-nitro-o-xylene. nbinno.com Industrial methods often employ oxygen as the oxidant in the presence of a catalyst and an organic solvent at elevated temperatures (90-100°C). nbinno.com Catalysts for this air-oxidation process can include salts of cobalt(II), cobalt(III), manganese(II), manganese(III), or iron(II)/(III). googleapis.com Another approach uses hydrogen peroxide as the oxidant with a mixed catalyst system of manganese acetate (B1210297) and cobalt acetate, achieving yields of 87%. chemicalbook.com Co-production methods have also been developed that oxidize 3-nitro-o-xylene with dilute nitric acid and oxygen, yielding a mixture of 3-nitro-2-methylbenzoic acid and 2-methyl-6-nitrobenzoic acid. patsnap.com

3-Nitro-4-alkoxybenzoic Acid: These compounds are valuable intermediates for dyes and pharmaceuticals. google.com A general method for their preparation is the nitration of a 4-alkoxybenzoic acid. Conventionally, this is done using a mixed acid of concentrated nitric acid and concentrated sulfuric acid, which often requires cooling and generates significant acidic waste. google.com An alternative process involves the nitration using 60% nitric acid in an inert halogenated hydrocarbon solvent with a catalytic amount of sulfuric acid. google.com An improved process has been developed that uses 40-80% nitric acid at a temperature of 30-100°C without the need for sulfuric acid or an organic solvent, simplifying the procedure and reducing waste. google.comgoogle.com

Interactive Table 1: Comparison of Synthetic Routes for Related Nitroaromatic Carboxylic Acids

| Target Compound | Starting Material | Key Reagents/Method | Reported Yield | Key Considerations |

| 3-Nitrophenylacetic Acid | 3-Nitrobenzyl chloride | Conversion to nitrile, then hydrolysis | 38% tandfonline.com | High cost of starting material. tandfonline.com |

| 3-Nitroacetophenone | Modified Willgerodt reaction | 41.7% tandfonline.com | Suitable for large-scale synthesis. tandfonline.com | |

| 4-Aminophenylacetic acid | Potassium peroxymonosulfate (B1194676) oxidation | Not specified | Mild oxidation conditions. sigmaaldrich.comsigmaaldrich.com | |

| 3-Nitro-2-methylbenzoic Acid | 3-Nitro-o-xylene | O₂, organic solvent, catalyst (Co/Mn/Fe salts) | High purity nbinno.com | Efficient industrial method. nbinno.com |

| 3-Nitro-o-xylene | H₂O₂, Mn/Co acetate catalyst | 87% chemicalbook.com | Uses hydrogen peroxide as oxidant. chemicalbook.com | |

| 3-Nitro-o-xylene | Dilute HNO₃, O₂ | Variable | Co-produces 2-methyl-6-nitrobenzoic acid. patsnap.com | |

| 3-Nitro-4-alkoxybenzoic Acid | 4-Alkoxybenzoic acid | Mixed acid (HNO₃/H₂SO₄) | Not specified | Generates acidic waste. google.com |

| 4-Alkoxybenzoic acid | 40-80% HNO₃ | Not specified | Simpler, less waste. google.comgoogle.com |

Advancements in Green Chemistry Approaches for Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr In the context of synthesizing nitroaromatic acids and their derivatives, several strategies align with these principles.

One key area of improvement is the choice of oxidizing and nitrating agents. Traditional methods often rely on harsh reagents like chromic acid or mixed acids that produce significant waste streams. orgsyn.org Modern approaches seek to use cleaner reagents. For instance, the oxidation of 3-nitro-o-xylene using molecular oxygen and a recoverable catalyst is an example of a greener industrial process. nbinno.comgoogle.com The use of hydrogen peroxide as an oxidant also represents a greener alternative, as its primary byproduct is water. chemicalbook.com

For nitration reactions, which are fundamental to preparing these compounds, alternatives to the standard sulfuric/nitric acid mixture are being explored. orgchemres.org The development of solid acid catalysts, such as acidic zeolites, can reduce the generation of liquid waste and allow for catalyst recovery and reuse. snu.ac.kr Brønsted acidic ionic liquids have also been developed as novel nitrating agents that offer a more benign reaction protocol. orgchemres.org Furthermore, methods that avoid organic solvents by performing reactions in water, such as the iodide-catalyzed conversion of nitroalkanes to carboxylic acids, contribute to a greener process. rsc.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the final product, is central to green synthesis. snu.ac.kr Developing direct, one-pot syntheses, such as the reductive coupling of nitroarenes with carboxylic acids to directly form amides, improves atom economy and reduces the number of steps, and thus potential waste. researchgate.net

Catalytic Methodologies in the Synthesis of Benzoylamino Acid Derivatives

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. The synthesis of benzoylamino acid derivatives, including this compound, heavily benefits from catalytic methods for forming the crucial amide bond.

Transition metal catalysis has become a powerful tool for C-N bond formation. vivekanandcollege.ac.in While classical methods like the Schotten-Baumann reaction (using benzoyl chloride and a base) are widely used, they can be exothermic and sometimes lead to recovery issues. ijirset.com Catalytic approaches offer milder conditions and greater control. For instance, copper(II)-catalyzed oxidative amidation of alkynes using O-benzoyl hydroxylamines has been developed for the synthesis of α-ketoamides. vivekanandcollege.ac.in

In a drive towards greener and more sustainable processes, non-toxic and recyclable catalysts are highly desirable. Polyethylene glycol (PEG-400) has been successfully employed as a recyclable catalyst for the N-benzoylation of amino acids, affording high yields (around 80%) and simplifying the workup procedure. ijirset.com

Enzymatic catalysis offers exceptional selectivity under mild conditions. Papain and ficin (B600402) have been shown to catalyze the synthesis of benzoylamino acid anilides. acs.org Such biocatalytic methods are part of a growing field that leverages enzymes for complex organic transformations.

Furthermore, heteropolyacids and their salts are being investigated as recoverable solid acid catalysts for various reactions, including those that could be adapted for the synthesis of benzoylamino derivatives. researchgate.net These catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, aligning with the principles of green and sustainable chemistry. researchgate.net

Iii. Chemical Transformations and Reactivity of 3 Nitro Benzoylamino Acetic Acid

Reactions of the Nitro Group and its Electrophilic Properties

Reductive Transformations to Corresponding Amino Derivatives

The most significant reaction of the aromatic nitro group is its reduction to a primary amino group (-NH2). This transformation is a cornerstone of synthetic chemistry as it converts nitroarenes into valuable aniline (B41778) derivatives. wikipedia.org The reduction of (3-Nitro-benzoylamino)-acetic acid yields (3-Amino-benzoylamino)-acetic acid. A variety of reducing agents and methods can accomplish this, with the choice often depending on the presence of other functional groups and desired selectivity. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H2) is passed through a solution of the nitro compound in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel are highly effective. wikipedia.org This method is often clean and high-yielding, but care must be taken as the catalyst can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: The reduction can be achieved using metals in an acidic medium, such as iron in acetic acid or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). commonorganicchemistry.com These classic methods are robust and tolerant of various functional groups.

Other Reagents: A range of other reagents can be employed, including tin(II) chloride (SnCl2), sodium hydrosulfite (Na2S2O4), and trichlorosilane (B8805176) with a base. wikipedia.orggoogle.com Sodium sulfide (B99878) is noted for its potential to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| H₂/Pd-C | Catalytic Hydrogenation | Atmospheric or higher pressure of H₂, room or elevated temperature | Highly efficient but may also reduce alkenes, alkynes, and other groups. commonorganicchemistry.com |

| Raney Nickel | Catalytic Hydrogenation | H₂ gas or hydrazine (B178648) as H₂ source | Often used when dehalogenation of aryl halides is a concern. wikipedia.orgcommonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Metal in Acidic Media | Refluxing acid | A mild method that can be selective in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂/HCl | Metal Salt in Acid | Acidic solution, often with heating | A classic and mild method for reducing nitro groups in the presence of other functionalities. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Sulfite-based Reducing Agent | Aqueous or alcoholic solution | A common reagent used in industrial processes. wikipedia.org |

| Trichlorosilane (HSiCl₃)/Base | Silane-based Reduction | With a tertiary amine base | A metal-free reduction method with wide applicability. organic-chemistry.orggoogle.com |

Influence of the Nitro Group on Aromatic Reactivity in Conjugate Systems

The nitro group is one of the most strongly deactivating substituents in electrophilic aromatic substitution reactions. nih.gov Its powerful electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the benzene (B151609) ring, making it significantly less reactive towards electrophiles compared to benzene itself. msu.edumasterorganicchemistry.com The reactivity of nitrobenzene (B124822), for instance, is about 10⁻⁶ times less than that of benzene. masterorganicchemistry.com

This deactivating effect means that reactions like nitration, halogenation, or Friedel-Crafts acylation on the aromatic ring of this compound would require much harsher conditions than for a non-nitrated analogue. msu.edu

Furthermore, the nitro group acts as a meta-director . The delocalization of the ring's pi-electrons into the nitro group creates partial positive charges at the ortho and para positions. nih.gov This makes the meta position the least deactivated and therefore the most favorable site for electrophilic attack. numberanalytics.comnih.gov Consequently, any further electrophilic substitution on the aromatic ring of this compound would predominantly yield the 3,5-disubstituted product.

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group (-COOH) is a key site for synthetic modification, allowing for the extension of the molecule's structure through reactions common to this functional group.

Esterification and Anhydride (B1165640) Formation Reactions

Esterification: The carboxylic acid group of this compound can be readily converted into an ester. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). bond.edu.autruman.edu The reaction is an equilibrium process, and water is removed to drive it towards the product. For example, reacting this compound with methanol (B129727) and a catalytic amount of H₂SO₄ would yield the corresponding methyl ester. bond.edu.au

Anhydride Formation: Carboxylic acids can be converted to acid anhydrides, which are highly reactive acylating agents. This can be achieved by reacting two molecules of the carboxylic acid with a dehydrating agent. A more common laboratory method involves reacting the carboxylic acid with a more reactive acid derivative, like an acyl chloride. researchgate.net For instance, the carboxylic acid moiety could react with a reagent like oxalyl chloride in the presence of triphenylphosphine (B44618) oxide (TPPO) to form the corresponding symmetric anhydride. acs.org It is also possible to form mixed anhydrides by reacting the carboxylic acid with another acid anhydride, such as acetic anhydride. wikipedia.orgyoutube.com

Formation of Peptidic Amide Bonds with Amino Compounds

The carboxylic acid group is the site for forming new amide bonds, a reaction fundamental to peptide synthesis. masterorganicchemistry.com To form a peptide bond, the carboxylic acid of this compound must be "activated" to make it more susceptible to nucleophilic attack by the amino group of another compound. khanacademy.orgkhanacademy.org

Direct reaction between a carboxylic acid and an amine requires very high temperatures and is generally not practical. Instead, peptide coupling reagents are used. scielo.org.mx These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common strategies include:

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used. scielo.org.mxscielo.org.mx They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the new amide bond. masterorganicchemistry.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with an amine to form the amide. This method is very effective but can be too harsh for sensitive substrates. rsc.org

This reactivity allows this compound to be incorporated into larger peptide chains, with the nitro-benzoyl group serving as an N-terminal protecting or modifying group.

Reactivity at the Amide Linkage

The central amide bond in this compound is relatively stable, a characteristic feature of amides that is crucial for the structure of proteins. masterorganicchemistry.com However, this bond is not inert and can be cleaved under specific conditions, most commonly through hydrolysis.

Hydrolysis: The amide linkage can be broken by hydrolysis under either acidic or basic conditions, typically requiring heat. wikipedia.org

Acidic Hydrolysis: Heating the compound in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) will protonate the amide carbonyl, making it more electrophilic and susceptible to attack by water. This cleavage would yield 3-nitrobenzoic acid and glycine (B1666218).

Basic Hydrolysis: Treatment with a hot aqueous base, such as sodium hydroxide (B78521) (NaOH), will also cleave the amide bond. wikipedia.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction produces the sodium salt of 3-nitrobenzoic acid and glycine.

The stability of the amide bond makes it a robust linker, but its susceptibility to hydrolysis under forceful conditions allows for the controlled disassembly of the molecule when required.

Hydrolysis and Cleavage Reactions under Various Conditions

The central amide bond in this compound, which links the 3-nitrobenzoyl moiety to the glycine backbone, is the primary site for hydrolytic cleavage. This reaction, which results in the formation of 3-nitrobenzoic acid and glycine (aminoacetic acid), can be catalyzed under both acidic and basic conditions.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the cleavage of the amide bond through a tetrahedral intermediate.

In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing nature of the nitro group on the aromatic ring, even at the meta position, enhances the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack and facilitating hydrolysis compared to a non-nitrated analogue. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylate of 3-nitrobenzoic acid and the aminoacetate anion, following protonation steps to yield the final acid and amino acid products.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are dominated by the redox-active nitro group. The reduction of nitroaromatic compounds is a subject of extensive study due to its relevance in various biological and chemical processes. uchile.cl The biological activity of many nitro compounds is linked to the reduction of the nitro group, which can accept up to six electrons to ultimately form the corresponding amine derivative. uchile.cl

Investigation of Reduction Pathways via Voltammetry and Controlled Potential Electrolysis

The reduction of the nitro group in this compound can be effectively investigated using electrochemical techniques such as cyclic voltammetry (CV) and controlled potential electrolysis (CPE), also known as bulk electrolysis. wikipedia.orgrsc.org

Cyclic voltammetry allows for the qualitative visualization of the redox processes. For nitroaromatic compounds, the initial step is typically a one-electron reduction to form a nitro radical anion (R-NO₂•⁻). uchile.cl The stability of this radical anion depends on the solvent and the presence of proton donors. utexas.edu

Table 1: Generalized Electrochemical Reduction Steps for a Nitroaromatic Group (R-NO₂) in Protic Media

| Step | Reaction | Electrons (e⁻) Transferred | Protons (H⁺) Consumed | Product |

| 1 | R-NO₂ + e⁻ ⇌ R-NO₂•⁻ | 1 | 0 | Nitro Radical Anion |

| 2 | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | 4 | 4 | Hydroxylamine (B1172632) Derivative |

| 3 | R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O | 6 | 6 | Amine Derivative |

| 4 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | 2 | 2 | Amine Derivative |

This table represents a generalized pathway; the specific potentials and stability of intermediates depend on the molecular structure and experimental conditions.

Diffusion-Controlled Processes in Electrochemical Transformations

In many electrochemical experiments involving soluble analytes, the rate of the reaction at the electrode surface is governed by the rate at which the reactant is transported from the bulk solution to the electrode. This is known as a diffusion-controlled process. mdpi.com

To determine if an electrochemical reaction is diffusion-controlled or adsorption-controlled, the relationship between the peak current (Iₚ) and the scan rate (ν) in cyclic voltammetry is analyzed. For a diffusion-controlled process, the peak current is directly proportional to the square root of the scan rate (ν¹/²). In contrast, for an ideal adsorption-controlled process, the peak current is directly proportional to the scan rate itself. mdpi.com The study of the electrochemical oxidation of paracetamol, for example, showed that plotting Iₚ versus the square root of the scan rate yielded a linear relationship, confirming a diffusion-controlled process. mdpi.com This is a common finding for the electrochemical reduction of nitroaromatic compounds in solution, where the transport of the molecule to the electrode surface is the rate-limiting step at least at lower scan rates. researchgate.net

Table 2: Diagnostic Criteria for Electrochemical Processes

| Process Type | Relationship of Peak Current (Iₚ) to Scan Rate (ν) | Exponent 'b' in Iₚ ∝ νᵇ |

| Diffusion-Controlled | Linear with the square root of the scan rate | 0.5 |

| Adsorption-Controlled | Linear with the scan rate | 1.0 |

Photochemical Reactivity and Applications in Photoremovable Strategies

Nitrobenzyl compounds are one of the most widely utilized classes of photoremovable protecting groups (PPGs), valued for their ability to provide spatial and temporal control over the release of active molecules upon irradiation. nih.govacs.org The structure of this compound contains a nitroaromatic core that imparts photochemical reactivity, making it a candidate for such applications.

The general mechanism for photoremovable groups based on the 2-nitrobenzyl scaffold involves excitation by UV light, followed by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. acs.org

While the 2-nitro isomer is most common, other isomers also exhibit photochemical activity. The 3-nitrobenzoyl group in this compound can also function as a photolabile unit. Upon irradiation, it can undergo cleavage of the amide bond to release the aminoacetic acid moiety. The efficiency and specific pathway may differ from the classic 2-nitro analogues, but the fundamental principle of using light to trigger a chemical bond cleavage remains. Such strategies are employed to release a wide array of molecules, including bioagents, acids, and bases, in a controlled manner. acs.org

Table 3: Characteristics of Nitroaromatic Moieties in Photoremovable Strategies

| Feature | Description | Reference |

| Chromophore | Nitrobenzyl, nitrophenethyl, and their derivatives are common. | nih.govacs.org |

| Activation | Typically triggered by UV irradiation (e.g., 300-400 nm). | nih.gov |

| Mechanism | Involves an excited state leading to intramolecular rearrangement and cleavage. | acs.org |

| Byproducts | Photolysis can generate strongly absorbing byproducts, such as nitroso-aldehydes or ketones. | acs.org |

| Applications | Used for the controlled release of acids, bases, and various bioactive compounds. | acs.org |

Iv. Design, Synthesis, and Exploration of Advanced Derivatives and Analogs of 3 Nitro Benzoylamino Acetic Acid

Structural Elaboration via the Nitro Group: Amination and Halogenation

The nitro group on the benzoyl ring is a versatile functional group that can be readily transformed into other substituents, significantly altering the electronic and steric properties of the molecule.

Amination:

The reduction of the nitro group to an amino group is a common and crucial transformation. This conversion to (3-Amino-benzoylamino)-acetic acid provides a key intermediate for further derivatization. The resulting amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, the synthesis of 3-acetylaminoaniline can be achieved by the acylation of m-phenylenediamine (B132917) with glacial acetic acid in the presence of hydrobromic acid. google.com This process highlights a potential route for modifying the amino group of (3-Amino-benzoylamino)-acetic acid.

A general method for the production of 3-aminophenylacetic acid involves the reduction of a nitro-substituted precursor. patsnap.com One patented method describes the preparation of 3-aminophenylacetic acid from p-nitrophenylacetonitrile through a series of reactions including reduction, acetylation, nitration, hydrolysis, esterification, deamination, reduction, and finally hydrolysis. google.com This multi-step process underscores the feasibility of synthesizing amino-substituted analogs.

Halogenation:

While direct halogenation of the (3-Nitro-benzoylamino)-acetic acid ring is not extensively detailed in the provided results, general principles of electrophilic aromatic substitution suggest that the nitro group, being a deactivating and meta-directing group, would direct incoming halogens to the positions ortho and para to itself (positions 2, 4, and 6 on the benzene (B151609) ring). The synthesis of 2-nitro-4-substituted phenylacetic acid derivatives often starts with a 4-substituted halobenzene, which is then nitrated. google.com This indicates that halogenated analogs are accessible starting materials for synthesizing nitro-substituted phenylacetic acid derivatives. The halogenation of ketones via enols under acidic conditions is a well-established reaction, demonstrating a method for introducing halogens at the alpha position of a carbonyl compound. masterorganicchemistry.com Although not directly on the aromatic ring, this chemistry could be applied to derivatives of the acetic acid moiety.

Modifications at the Acetic Acid Moiety: Chain Extension and Cyclization Strategies

The acetic acid portion of the molecule offers another site for structural diversification, including extending the carbon chain and forming cyclic structures.

Chain Extension:

The synthesis of phenylacetic acid itself can be achieved through the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org This suggests that analogs of this compound with longer alkyl chains could be prepared by utilizing corresponding ω-haloalkylnitriles or ω-haloalkylesters in the initial synthesis. While specific examples of chain extension for this compound are not detailed, the general synthetic routes for acetic acid derivatives provide a template for such modifications.

Cyclization Strategies:

Investigation of Isomeric and Positional Analogs (e.g., ortho, para nitro isomers, phenylacetic acid analogs)

The biological and chemical properties of benzoylamino-acetic acid derivatives can be significantly influenced by the position of the nitro group on the aromatic ring and the structure of the acidic side chain.

Isomeric Analogs:

The synthesis of ortho- and para-nitro isomers of this compound would involve starting with the corresponding 2-nitrobenzoic acid or 4-nitrobenzoic acid and coupling it with glycine (B1666218). The synthesis of 2-nitro-4-substituted phenylacetic acid has been described, starting from 4-substituted halogeno benzene which is nitrated to give 2-X-5-substituted nitrobenzene (B124822). google.com This intermediate can then be converted to the desired phenylacetic acid derivative. The investigation of such isomers is crucial for understanding structure-activity relationships. For instance, a study on flavone-8-acetic acid (FAA) derivatives showed that even small variations in the basic structure can significantly impact antitumor activity, highlighting the importance of substituent positioning. nih.govresearchgate.net

Phenylacetic Acid Analogs:

Replacing the acetic acid moiety with a phenylacetic acid group would result in (3-Nitro-benzoylamino)-phenylacetic acid. The synthesis of phenylacetic acid is well-documented and can be achieved by the hydrolysis of benzyl cyanide. orgsyn.org A method for preparing 3-aminophenylacetic acid from p-nitophenylacetonitrile has also been patented, indicating the feasibility of producing such analogs. google.com The synthesis of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid derivatives has been reported, demonstrating the creation of complex heterocyclic structures attached to an acetic acid moiety. nih.gov

Conjugation Strategies with Peptides and Other Biologically Relevant Molecules

To enhance biological activity or introduce new functionalities, this compound and its derivatives can be conjugated to peptides and other biomolecules.

Conjugation chemistry offers a wide array of methods to link small molecules to larger ones like peptides and proteins. genscript.com The carboxylic acid group of this compound can be activated and coupled to the N-terminus of a peptide or the side chain of an amino acid like lysine. researchgate.net Similarly, the amino group of the reduced derivative, (3-Amino-benzoylamino)-acetic acid, can be reacted with an activated carboxyl group on a peptide.

Common conjugation methods include the use of coupling reagents like HBTU/HOBt/DIEA for amide bond formation. mdpi.com Other strategies involve the formation of oxime, thiazolidine, or hydrazone linkages by reacting a carbonyl group with an aminooxy, 1,2-aminothiol, or hydrazino group, respectively. mdpi.com These conjugation techniques can improve the pharmacokinetic properties of molecules, such as cellular uptake and stability. For example, conjugating peptides to chitosan (B1678972) has been shown to enhance the biological activity of the peptide. nih.gov

The table below summarizes some common conjugation strategies:

| Linkage Type | Reacting Groups |

| Amide | Carboxylic Acid + Amine |

| Oxime | Carbonyl + Aminooxy |

| Thiazolidine | Carbonyl + 1,2-Aminothiol |

| Hydrazone | Carbonyl + Hydrazine (B178648) |

Synthesis of Benzoylamino-containing Heterocyclic Systems

The benzoylamino acetic acid scaffold is a valuable building block for the synthesis of a wide variety of heterocyclic compounds. The reactive functionalities within the molecule can be utilized in intramolecular or intermolecular cyclization reactions.

For example, amino acids are key precursors in the synthesis of fused heterocyclic systems such as triazinoquinazolinones and triazepinoquinazolinones. nih.gov The synthesis of various thiazole (B1198619) derivatives, which are heterocyclic compounds containing sulfur and nitrogen, often involves reactions with acylamino acetic acid precursors. nih.govnih.gov Benzoylacetone has been used as a building block for the synthesis of polyfunctionally substituted pyridinethiones. scirp.org

The synthesis of thiazolidinone derivatives can be achieved through the reaction of Schiff bases with chloroacetic acid. amazonaws.com Another approach involves the reaction of 2-mercaptobenzothiazole (B37678) with ethyl chloroacetate, followed by reaction with hydrazine hydrate (B1144303) and subsequent cyclization. chemmethod.com Furthermore, bio-based triacetic acid lactone can be converted into various azaheterocycles like 4-pyridones and pyrazoles, demonstrating the versatility of polycarbonyl compounds in heterocyclic synthesis. rsc.org These examples highlight the broad potential of using this compound and its derivatives as starting materials for constructing complex heterocyclic architectures with potential biological activities.

Vii. Synthetic Utility and Applications of 3 Nitro Benzoylamino Acetic Acid in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

(3-Nitro-benzoylamino)-acetic acid is a key intermediate in the synthesis of more complex organic molecules. The presence of the nitro group, carboxylic acid, and amide functionality allows for a wide range of chemical transformations. The nitro group can be readily reduced to an amino group, which can then participate in various coupling reactions to build larger molecular frameworks. The carboxylic acid can be converted into esters, amides, or other functional groups, providing further opportunities for molecular elaboration.

Construction of Novel Heterocyclic Systems and Scaffolds for Chemical Exploration

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable precursor for their synthesis. rsc.orgresearchgate.net The inherent functionalities within the molecule can be utilized in various cyclization reactions to generate a diverse array of heterocyclic scaffolds.

A significant application of this compound is in the synthesis of oxazolone (B7731731) derivatives. researchgate.netcrpsonline.comjddtonline.infosphinxsai.combiointerfaceresearch.com The Erlenmeyer-Plöchl reaction, a classic method for oxazolone synthesis, can be employed where this compound is reacted with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). crpsonline.comjddtonline.info This reaction proceeds through the cyclization of the N-acylamino acid to form the corresponding oxazolone.

The resulting 4-arylidene-2-(3-nitrophenyl)oxazol-5(4H)-ones are themselves valuable intermediates. The oxazolone ring is highly reactive and can undergo ring-opening reactions with various nucleophiles to generate a wide range of derivatives, including α,β-diamino acids, esters, and other heterocyclic systems. researchgate.net The presence of the nitro group on the phenyl ring provides a handle for further functionalization, expanding the chemical space accessible from this scaffold.

Table 1: Examples of Oxazolone Synthesis using this compound Precursors

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| This compound | Aromatic Aldehyde | Acetic Anhydride, Sodium Acetate | 4-Arylidene-2-(3-nitrophenyl)oxazol-5(4H)-one | crpsonline.comjddtonline.info |

| Hippuric Acid | 3-Nitrobenzaldehyde (B41214) | Acetic Anhydride, Sodium Acetate | 4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | researchgate.net |

The versatile nature of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. frontiersin.orgnih.gov The nitro group can be reduced to an amine, which can then be diazotized and coupled with active methylene (B1212753) compounds to form pyrazoles. Alternatively, the carboxylic acid can be converted to an acid chloride or ester and reacted with hydrazines to form hydrazides, which are key precursors for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Furthermore, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be utilized. The carboxylic acid can be converted to an amide, and an alkyne functionality can be introduced into the molecule. Separately, an azide (B81097) can be prepared from a derivative of this compound. The subsequent cycloaddition reaction would lead to the formation of triazole-containing compounds. nih.gov These heterocycles are prevalent in pharmacologically active molecules and functional materials.

Application in Ligand Design and Coordination Chemistry

The presence of both a carboxylic acid group and a nitro group makes this compound and its derivatives attractive ligands in coordination chemistry. nih.govmdpi.comdcu.ienih.govmdpi.com The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion. The nitro group can also participate in coordination, although it is a weaker donor than the carboxylate. nih.govmdpi.com This multi-dentate character allows for the formation of a variety of coordination complexes with diverse structures and properties.

The resulting metal-organic frameworks (MOFs) and coordination polymers can exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing. The specific coordination geometry and the nature of the metal ion will dictate the final properties of the complex.

Precursor for Advanced Functional Materials (e.g., Photochromic Compounds, Dyes, Pigments)

The aromatic nature and the presence of the nitro group in this compound make it a suitable precursor for the synthesis of dyes and pigments. sphinxsai.com The nitro group is a strong electron-withdrawing group, which can act as a chromophore. By extending the conjugation of the aromatic system through chemical modifications, the absorption properties of the resulting molecule can be tuned to absorb light in the visible region of the electromagnetic spectrum.

Furthermore, the reactivity of the oxazolone derivatives of this compound allows for their use in the synthesis of photosensitive materials. sphinxsai.com Ring-opening and subsequent reactions can lead to the formation of compounds that undergo reversible color changes upon exposure to light, a property known as photochromism. These materials have potential applications in optical data storage, smart windows, and molecular switches.

Utility in Bio-organic Chemistry and the Development of Chemical Probes

In the realm of bio-organic chemistry, this compound and its derivatives can be utilized as scaffolds for the development of biologically active molecules and chemical probes. mdpi.comnih.govresearchgate.net The nitroaromatic moiety is found in a number of bioactive compounds and can influence the molecule's interaction with biological targets. nih.govresearchgate.netnih.gov

The ability to synthesize a variety of heterocyclic compounds from this precursor is particularly valuable, as these ring systems are common motifs in many drugs. By strategically modifying the structure of this compound, libraries of compounds can be generated and screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro group can also serve as a handle for the attachment of fluorescent tags or other reporter groups, enabling the development of chemical probes to study biological processes.

Viii. Future Research Directions and Perspectives on 3 Nitro Benzoylamino Acetic Acid

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of hippuric acid and its analogs, including (3-Nitro-benzoylamino)-acetic acid, often involves the Schotten-Baumann reaction, which utilizes benzoyl chloride and glycine (B1666218) in the presence of a base. wikipedia.orgacs.org While effective, this method can involve harsh reagents and generate significant waste. The future of synthesizing this compound will likely focus on the development of more sustainable and efficient "green" protocols.

Recent advancements in the synthesis of hippuric acid have showcased the potential for environmentally benign approaches. For instance, a one-pot synthesis has been developed using potassium carbonate as a green base and tartaric or citric acid for acidification, achieving high yields of over 81%. ijsr.netijsr.net Such methodologies reduce the reliance on hazardous chemicals like sodium hydroxide (B78521) and hydrochloric acid. ijsr.net

Furthermore, the application of enzymatic and electrochemical methods presents exciting avenues for the synthesis of N-acyl amino acids. nih.govrsc.org Enzyme-catalyzed biotransformations, for example, offer high selectivity and operate under mild conditions, minimizing waste and energy consumption. nih.gov Research into enzymes capable of catalyzing the acylation of glycine with 3-nitrobenzoic acid could lead to a highly efficient and sustainable route to this compound. Electrochemical N-acylation in aqueous conditions is another promising green chemistry approach that has been successfully applied to the synthesis of amides. rsc.org

Future research in this area will likely focus on optimizing these green methodologies for the specific synthesis of this compound, exploring a wider range of biocatalysts, and scaling up these processes for potential industrial applications.

Table 1: Comparison of Synthetic Methodologies for Hippuric Acid Analogs

| Method | Reagents | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Schotten-Baumann | Benzoyl chloride, Glycine, Sodium hydroxide, Hydrochloric acid | High yield, well-established | Use of hazardous reagents, waste generation | Currently used, but with environmental drawbacks. |

| Green One-Pot Synthesis | Benzoyl chloride, Glycine, Potassium carbonate, Tartaric/Citric acid | Environmentally friendly, high yield, cost-effective | May require optimization for specific substrates | Highly promising for a more sustainable production process. ijsr.netijsr.net |

| Enzymatic Synthesis | 3-Nitrobenzoic acid, Glycine, Biocatalyst (e.g., lipase) | High selectivity, mild reaction conditions, low waste | Biocatalyst cost and stability can be a concern | Significant potential for a highly specific and green synthesis. nih.gov |

| Electrochemical Synthesis | 3-Nitrobenzoic acid, Glycine, Electrolyte | Use of electricity as a clean reagent, mild conditions | May require specialized equipment, optimization of electrochemical parameters | A novel and sustainable approach worth exploring. rsc.org |

Exploration of Novel Functionalization and Derivatization Strategies

The functional versatility of this compound, stemming from its nitro group, carboxylic acid, and amide linkage, provides a rich platform for chemical modification. Future research will undoubtedly focus on exploring novel functionalization and derivatization strategies to generate a diverse library of compounds with tailored properties.

The nitro group is a particularly attractive handle for modification. It can be reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. This opens the door to a wide array of derivatives with potentially altered biological activities or material properties. The reduction of nitroaromatic compounds is a well-established transformation, and recent studies have focused on developing chemoselective methods that can tolerate other functional groups within the molecule. nih.gov

The carboxylic acid moiety offers another site for derivatization, commonly through esterification or amidation. These modifications can influence the compound's solubility, lipophilicity, and ability to interact with biological targets. For instance, the synthesis of ester derivatives of related compounds has been explored to enhance their pharmacokinetic profiles. researchgate.net

Furthermore, the core hippuric acid scaffold can be modified. The glycine portion could be replaced with other amino acids to explore the impact of the side chain on the molecule's properties. The aromatic ring can also be further substituted, introducing additional functional groups that could modulate its electronic properties and steric profile. The development of novel derivatization procedures, such as the use of 3-nitrophenylhydrazine (B1228671) for labeling biomolecules, could also be adapted for creating unique derivatives of this compound for analytical or biological applications. nih.govrsc.org

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential New Functionality |

| Nitro Group | Reduction to Amine | Site for further acylation, alkylation, etc. |

| Nucleophilic Aromatic Substitution | Introduction of various nucleophiles. | |

| Carboxylic Acid | Esterification | Modulation of solubility and lipophilicity. |

| Amidation | Formation of new amide-linked conjugates. | |

| Amide Bond | Hydrolysis | Cleavage to constituent amino acid and benzoic acid. |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Introduction of additional functional groups. |

| Glycine Moiety | Replacement with other amino acids | Exploration of structure-activity relationships. |

Advanced Computational Modeling for Predictive Chemistry and Material Science

The integration of computational modeling into chemical research offers a powerful tool for accelerating the discovery and development of new molecules. For this compound, advanced computational methods can provide valuable insights into its structure, properties, and potential applications, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

In silico design and molecular docking studies are particularly relevant for exploring the potential of this compound derivatives as enzyme inhibitors. nih.govnih.govresearchgate.net By modeling the interaction of these compounds with the active sites of target enzymes, researchers can predict binding affinities and modes of interaction, helping to prioritize which derivatives to synthesize and test. For example, computational approaches have been successfully used to design inhibitors for enzymes like xanthine (B1682287) oxidase and various kinases. nih.govnih.govresearchgate.net Similar methodologies can be applied to predict the inhibitory potential of this compound derivatives against a range of biologically relevant enzymes.

Beyond enzyme inhibition, computational modeling can be used to predict a wide range of physicochemical properties, such as solubility, lipophilicity, and electronic properties, which are crucial for drug development and materials science applications. Quantum chemistry calculations can elucidate the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. nih.gov

Future research in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of this compound and its derivatives in different environments. researchgate.net These simulations can provide a more realistic picture of how these molecules behave in biological systems or within a material matrix.

Role in the Design of Mechanistic Probes for Biological Systems and Target Validation

The unique chemical features of this compound make it an intriguing candidate for the design of mechanistic probes to investigate biological systems and validate new therapeutic targets. promega.comnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to elucidate the protein's function in a cellular context. promega.com

The nitroaromatic group is a key feature in this regard. The nitro group can be metabolically reduced in biological systems, a process that can lead to the formation of reactive intermediates. nih.govsvedbergopen.com This reactivity can be harnessed to design probes that covalently label their target proteins, allowing for their identification and characterization. Furthermore, the presence of the nitro group can influence the compound's electronic properties, which can be exploited for developing probes with specific spectroscopic signatures for monitoring biological processes.

To be an effective chemical probe, a molecule must exhibit high potency and selectivity for its intended target. promega.comresearchgate.net Future research will need to focus on identifying the specific biological targets of this compound and its derivatives. This can be achieved through a combination of computational predictions and experimental screening assays. Once a target is identified, the molecule can be further optimized to enhance its affinity and selectivity, leading to the development of a high-quality chemical probe.

The development of such probes would be invaluable for target validation in drug discovery. By using a well-characterized chemical probe to modulate the activity of a specific protein, researchers can confirm the protein's role in a disease process and assess its potential as a therapeutic target. nih.govnih.gov The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the development of a new generation of mechanistic probes.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (3-Nitro-benzoylamino)-acetic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry environment away from oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes . Conduct regular hazard assessments using GHS classifications (e.g., H302, H315) to inform risk mitigation strategies.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to identify functional groups: anticipate peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch). ¹H/¹³C NMR in DMSO-d6 will resolve aromatic protons (δ 7.5–8.5 ppm) and the acetic acid backbone (δ 3.8–4.2 ppm for CH₂). Confirm purity via HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water (60:40) as the mobile phase .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) at 60–70°C yield high-purity crystals. Slow cooling (1–2°C/min) minimizes inclusion of impurities. Polar aprotic solvents like DMF may alter crystal morphology but risk residual solvent retention. Validate crystal structure via XRD and compare with predicted lattice parameters .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance yield?

- Methodological Answer : Employ a two-step synthesis: (1) Nitration of benzoylamino-acetic acid using HNO₃/H₂SO₄ at 0–5°C (80% yield), and (2) purification via column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor reaction progress with TLC (Rf ≈ 0.4 in ethyl acetate). Optimize stoichiometry (1:1.2 molar ratio of precursor to nitrating agent) to minimize byproducts like 2-nitro isomers. Use LC-MS to validate intermediates .

Q. What mechanistic insights explain the pH-dependent stability of this compound?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity (pKa ~2.5–3.0). Under alkaline conditions (pH >8), hydrolysis of the amide bond occurs, forming 3-nitrobenzoic acid and glycine. Validate degradation pathways via HPLC-MS/MS and kinetic studies (Arrhenius plots at 25–60°C). Stabilize aqueous solutions with buffers (pH 4–6) and inert atmospheres to suppress oxidative decomposition .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ in cell lines) under standardized conditions (pH, temperature, serum concentration). Compare results with structurally analogous compounds (e.g., 2-nitro isomers) to isolate electronic effects. Use molecular docking to assess binding affinity to target proteins (e.g., nitroreductases) and validate with surface plasmon resonance (SPR) . Address batch variability via QC/QA protocols (e.g., ≥98% purity by HPLC) .

Q. What role does the nitro group’s position play in modulating reactivity toward nucleophilic agents?

- Methodological Answer : The meta-nitro group reduces aromatic ring electron density, favoring electrophilic substitution at the para position. Quantify reactivity via Hammett substituent constants (σₘ = 0.71) and compare with ortho/para derivatives. In SNAr reactions with amines, track kinetics via UV-Vis spectroscopy (λmax shifts at 300–400 nm). Computational modeling (DFT) can predict transition states and regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer : Discrepancies (e.g., 225–228°C vs. 230–234°C) may stem from polymorphic forms or impurities. Characterize thermal behavior via DSC (10°C/min under N₂) to identify endothermic peaks. Compare XRPD patterns of batches from different syntheses. Recrystallize using identical solvents (e.g., ethanol vs. acetone) and validate purity via elemental analysis (C, H, N ±0.3%) .

Experimental Design Tables

| Parameter | Optimized Condition | Analytical Validation |

|---|---|---|

| Synthesis Temperature | 0–5°C (nitration step) | TLC (Rf = 0.4), LC-MS |

| Purification Method | Column chromatography | HPLC (purity ≥98%) |

| Stability (pH) | 4–6 (aqueous buffer) | Kinetic degradation studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.